2'-O,4'-C-Methylenecytidine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C10H13N3O5 |

|---|---|

Peso molecular |

255.23 g/mol |

Nombre IUPAC |

4-amino-1-[(1S,3R,4R,7S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]pyrimidin-2-one |

InChI |

InChI=1S/C10H13N3O5/c11-5-1-2-13(9(16)12-5)8-6-7(15)10(3-14,18-8)4-17-6/h1-2,6-8,14-15H,3-4H2,(H2,11,12,16)/t6-,7+,8-,10+/m1/s1 |

Clave InChI |

FCMRQQIZHFHCNG-JIOCBJNQSA-N |

SMILES isomérico |

C1[C@]2([C@H]([C@@H](O1)[C@@H](O2)N3C=CC(=NC3=O)N)O)CO |

SMILES canónico |

C1C2(C(C(O1)C(O2)N3C=CC(=NC3=O)N)O)CO |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Structure of 2'-O,4'-C-Methylenecytidine

Introduction

2'-O,4'-C-Methylenecytidine is a synthetically modified nucleoside analogue that belongs to the class of bridged nucleic acids (BNAs), also widely known as locked nucleic acids (LNAs).[1][2][3] Its defining structural feature is a methylene (B1212753) bridge that connects the 2'-oxygen to the 4'-carbon of the ribose sugar ring. This covalent linkage creates a bicyclic structure that "locks" the furanose ring into a specific, high-affinity conformation.[2][4][5] This pre-organized structure gives oligonucleotides containing these analogues unprecedented binding affinity for complementary DNA and RNA strands and enhanced stability against nuclease degradation.[1][5] These properties make this compound and related BNA/LNA monomers invaluable tools for researchers and drug development professionals, particularly in the design of antisense oligonucleotides, siRNAs, and diagnostic probes.

Molecular Structure and Conformation

The fundamental structure of this compound consists of a standard cytosine base attached to a modified ribofuranose sugar. The key modification is the methylene bridge (-CH₂-) that forms a second, five-membered ring, effectively creating a 2',4'-bicyclic system.

1.1 The Bicyclic Sugar Moiety

In natural deoxyribonucleosides and ribonucleosides, the furanose ring is flexible and can adopt various conformations, primarily the C2'-endo (S-type, common in B-DNA) and C3'-endo (N-type, common in A-RNA) puckers. The methylene bridge in this compound sterically constrains this flexibility, locking the sugar pucker into a rigid N-type conformation.[2][3][4][6] This N-type conformation mimics the geometry of ribonucleosides within an A-form RNA duplex, which is a common target for therapeutic oligonucleotides.[3][6]

This conformational locking pre-organizes the phosphate (B84403) backbone of an oligonucleotide, reducing the entropic penalty upon hybridization and leading to a significant increase in thermal stability when bound to a complementary strand.[5]

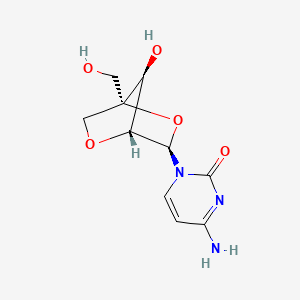

Caption: Logical relationship of components in this compound.

Structural and Biophysical Data

Table 2.1: Conformational Parameters of BNA/LNA Analogues

| Parameter | Value | Significance | Reference |

| Sugar Pucker | N-type (C3'-endo) | Mimics the conformation found in A-form RNA duplexes, enhancing binding affinity to RNA targets. | [3][6] |

| Pseudorotation Phase Angle (P) | 17° - 23° | This range is characteristic of a canonical N-type conformation. | [6] |

| Puckering Amplitude (νmax) | 38° - 49° | Indicates the degree of out-of-plane puckering of the sugar ring. | [6] |

Table 2.2: Biophysical Properties of BNA/LNA-Modified Oligonucleotides

| Property | Value | Significance | Reference |

| Thermal Stability (ΔTm) | +4.3 to +5.0 °C per modification | A significant increase in the melting temperature of triplexes formed with double-stranded DNA, indicating much stronger binding. | [5] |

| Nuclease Resistance | Greatly Enhanced | The bicyclic structure provides steric hindrance against enzymatic degradation, increasing the in vivo half-life of therapeutic oligonucleotides. | [1] |

| Binding Affinity (Ka) | >300-fold increase | The binding constant of a BNA-modified oligonucleotide to its target can be several hundred times higher than its natural counterpart. | [5] |

Experimental Protocols

The synthesis and structural verification of this compound and its derivatives involve multi-step organic synthesis followed by rigorous analytical characterization.

3.1 General Synthesis of this compound Phosphoramidite (B1245037)

The synthesis of the phosphoramidite monomer, which is the building block for automated solid-phase oligonucleotide synthesis, is a complex process. The following is a generalized workflow based on established methodologies.

-

Protection of Cytidine (B196190): Start with a commercially available cytidine. The exocyclic amine of the cytosine base and the 3'- and 5'-hydroxyl groups of the ribose are protected using standard protecting groups (e.g., benzoyl for the base, TBDMS or DMTr for hydroxyls).

-

Introduction of 2'-O and 4'-C Functionality: The 2'- and 4'- positions are chemically modified to prepare them for the bridging reaction. This often involves oxidation at the 4'-position to introduce a reactive group.

-

Intramolecular Cyclization: The key step involves an intramolecular reaction to form the methylene bridge between the 2'-oxygen and the 4'-carbon, creating the bicyclic system.

-

5'-Hydroxyl Deprotection and Reprotection: The 5'-hydroxyl protecting group is selectively removed and replaced with an acid-labile dimethoxytrityl (DMTr) group, which is essential for solid-phase synthesis.

-

3'-Phosphitylation: The final step is the reaction of the free 3'-hydroxyl group with a phosphitylating agent (e.g., 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite) to yield the final phosphoramidite monomer.

Caption: General workflow for synthesizing a BNA/LNA phosphoramidite.

3.2 Structural Characterization Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are critical for confirming the structure at each synthetic step. For the final product, specific NMR analyses are used to verify the locked conformation. The absence of observable coupling between the H1' and H2' protons (J₁,₂ ≈ 0 Hz) in ¹H NMR spectra is a hallmark of the N-type sugar pucker.[1] Advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) are employed for complete assignment of all protons and carbons.

-

X-ray Crystallography: To obtain definitive, high-resolution 3D structural data, the synthesized monomer is crystallized. X-ray diffraction analysis of a suitable single crystal provides precise measurements of bond lengths, bond angles, and torsional angles, which can be used to calculate the exact sugar pucker conformation (P and νmax values).[6][7]

Mechanism of Action and Cellular Pathway Illustration

The primary mechanism of action for this compound is not pharmacological but structural. When incorporated into an oligonucleotide, it pre-organizes the sugar-phosphate backbone into an A-form helical geometry. This reduces the entropic cost of binding to a target strand, resulting in a dramatic increase in hybridization affinity.[2][5]

While this compound is primarily a structural tool, other modified nucleosides, such as 2'-C-methylcytidine derivatives, are designed as prodrugs that require intracellular activation. The metabolic pathway of a related compound, β-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine, serves as an excellent model for the intracellular activation of nucleoside analogues.[8][9] This pathway involves sequential phosphorylation to form the active triphosphate, which can then act as a competitive inhibitor or a chain terminator for viral polymerases.[8][9][10]

Caption: Illustrative metabolic activation pathway for a nucleoside analogue.

Conclusion

This compound represents a cornerstone of modern therapeutic oligonucleotide chemistry. Its defining feature—a methylene bridge that locks the sugar into a rigid N-type conformation—confers superior hybridization affinity and nuclease resistance. This unique structure has been thoroughly characterized by biophysical and structural methods, confirming its role in pre-organizing oligonucleotides for enhanced target binding. The principles of its synthesis and its structural impact provide a powerful platform for the rational design of next-generation nucleic acid-based therapeutics and advanced molecular probes.

References

- 1. scispace.com [scispace.com]

- 2. 2'-O,4'-C-Methylene-Bridged Nucleic Acids Stabilize Metal-Mediated Base Pairing in a DNA Duplex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 2'-O,4'-C-Methylene bridged nucleic acid (2',4'-BNA): synthesis and triplex-forming properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 8. The mechanism of action of beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine involves a second metabolic pathway leading to beta-D-2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate, a potent inhibitor of the hepatitis C virus RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanism of Activation of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine and Inhibition of Hepatitis C Virus NS5B RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

An In-depth Technical Guide to 2'-O,4'-C-Methylenecytidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-O,4'-C-Methylenecytidine, a key component of Locked Nucleic Acids (LNA), represents a significant advancement in oligonucleotide therapeutics. As a bicyclic nucleoside analogue, it features a methylene (B1212753) bridge that connects the 2'-oxygen to the 4'-carbon of the ribose sugar.[1] This structural constraint "locks" the furanose ring into an N-type (C3'-endo) conformation, which is characteristic of A-form RNA duplexes.[2][3] This pre-organization of the sugar moiety dramatically enhances the binding affinity and stability of oligonucleotides, making this compound a critical building block for the development of potent antisense oligonucleotides, siRNAs, and other gene-targeting therapeutics.[4][5] This guide provides a comprehensive overview of its synthesis, key properties, and the experimental protocols used for its evaluation.

Synthesis of this compound Phosphoramidite (B1245037)

The synthesis of LNA monomers like this compound is a multi-step chemical process that prepares it for incorporation into oligonucleotides using standard automated solid-phase synthesis.[6][7] The resulting phosphoramidite building block is then used in automated DNA synthesizers.[4][6][7]

Logical Synthesis Workflow

The general workflow involves starting from a suitable nucleoside precursor, introducing the characteristic bridge, protecting reactive groups, and finally converting the monomer into a phosphoramidite ready for oligonucleotide synthesis.

Caption: Generalized workflow for the chemical synthesis of an LNA phosphoramidite.

Properties of this compound Modified Oligonucleotides

The incorporation of this compound into oligonucleotides imparts several highly desirable properties that enhance their therapeutic potential.

Enhanced Thermal Stability

The locked N-type conformation significantly increases the thermal stability of duplexes formed with complementary RNA or DNA strands. This is quantified by the change in melting temperature (ΔTm) per modification.

| Property | Value | Target Complement | Reference |

| ΔTm per LNA modification | +1.5 to +4°C | DNA/RNA | [8] |

| ΔTm per LNA modification | +3 to +5°C | RNA | [2] |

| ΔTm per LNA modification | +4.3 to +5°C | dsDNA (Triplex) | [9] |

Table 1: Quantitative data on the thermal stability enhancement by LNA modifications.

Superior Nuclease Resistance

The rigid bicyclic structure provides steric hindrance that protects the phosphodiester backbone from degradation by cellular nucleases, thereby increasing the in vivo half-life of the oligonucleotide.

| Oligonucleotide Type | Nuclease Resistance | Comparison | Reference |

| LNA/DNA Gapmer | ~10-fold higher than unmodified DNA | In human serum | [8] |

| ENA (related BNA) | ~80 times more resistant than LNA | Against exonucleases | [10] |

| 2',4'-BNA(COC) (related BNA) | Significant enzymatic stability | Against snake venom phosphodiesterase | [11] |

Table 2: Comparative nuclease resistance of LNA and related bridged nucleic acids.

High Binding Affinity

The pre-organized structure of LNA reduces the entropic penalty of hybridization, leading to a significantly higher binding affinity for target sequences. This allows for the use of shorter, more specific oligonucleotides.

Key Experimental Protocols

Protocol for Solid-Phase Oligonucleotide Synthesis

This protocol outlines the standard cycle for incorporating an LNA-C phosphoramidite into a growing oligonucleotide chain on an automated synthesizer.[7][12]

-

Support Preparation: Start with the initial nucleoside attached to a solid support (e.g., controlled pore glass).

-

Deblocking (Detritylation): Remove the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside using a solution of dichloroacetic or trichloroacetic acid in an inert solvent like dichloromethane.[7]

-

Coupling: Activate the LNA-C phosphoramidite with an activator (e.g., tetrazole) and couple it to the free 5'-hydroxyl group of the growing chain.

-

Capping: Acetylate any unreacted 5'-hydroxyl groups using acetic anhydride (B1165640) to prevent the formation of failure sequences.[12]

-

Oxidation: Oxidize the newly formed phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester using an iodine solution.[12]

-

Cycle Repetition: Repeat steps 2-5 for each subsequent monomer until the desired sequence is assembled.

-

Cleavage and Deprotection: Cleave the completed oligonucleotide from the solid support and remove all remaining protecting groups using a concentrated ammonium (B1175870) hydroxide (B78521) solution.

-

Purification: Purify the final product using methods like High-Performance Liquid Chromatography (HPLC).

Protocol for Thermal Melting (Tm) Analysis

This protocol determines the thermal stability of an LNA-modified oligonucleotide duplex.

-

Sample Preparation: Anneal the LNA-modified oligonucleotide with its complementary DNA or RNA strand in a buffered solution (e.g., 10 mM sodium cacodylate, 100 mM KCl, pH 7.2).[13]

-

UV-Vis Spectrophotometry: Use a UV-Vis spectrophotometer equipped with a temperature controller. Monitor the absorbance at 260 nm as the temperature is increased from a low temperature (e.g., 20°C) to a high temperature (e.g., 95°C) at a controlled rate (e.g., 1°C/minute).[13]

-

Data Analysis: Plot absorbance versus temperature to generate a melting curve. The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated into single strands, identified as the maximum of the first derivative of the melting curve.

Protocol for Nuclease Stability Assay

This assay evaluates the resistance of an LNA-modified oligonucleotide to degradation.

-

Incubation: Incubate the LNA-modified oligonucleotide in a solution containing a nuclease, such as human serum or a specific exonuclease (e.g., snake venom phosphodiesterase).[8][11]

-

Time Points: At various time points (e.g., 0, 1, 4, 12, 24 hours), take aliquots of the reaction mixture and quench the enzymatic activity (e.g., by heating or adding a chelating agent like EDTA).

-

Analysis: Analyze the integrity of the oligonucleotide in each aliquot using methods like Polyacrylamide Gel Electrophoresis (PAGE) or HPLC.

-

Quantification: Quantify the percentage of intact oligonucleotide remaining at each time point to determine its half-life (t1/2) in the presence of the nuclease.[8]

Mechanism of Action in Antisense Applications

LNA-modified oligonucleotides are often designed as "gapmers" for antisense applications. This design is crucial for harnessing the RNase H-mediated degradation pathway.

Caption: RNase H-dependent mechanism of action for an LNA gapmer antisense oligonucleotide.

A typical LNA gapmer consists of a central block of 7-8 DNA monomers, which is flanked by "wings" containing LNA modifications, such as this compound.[8]

-

High-Affinity Binding: The LNA wings provide high binding affinity and specificity for the target mRNA.[4]

-

RNase H Recruitment: The central DNA "gap" creates a DNA/RNA hybrid duplex when bound to the target mRNA.[4][8]

-

Target Degradation: This hybrid region is recognized and cleaved by the cellular enzyme RNase H, leading to the degradation of the target mRNA and subsequent inhibition of protein translation.[4][14]

Conclusion

This compound is a cornerstone of modern therapeutic oligonucleotide design. Its unique bridged structure confers exceptional thermal stability, nuclease resistance, and binding affinity.[2][4][5] These properties enable the development of highly potent and stable gene-silencing drugs with improved pharmacological profiles. The detailed protocols and mechanistic understanding provided in this guide serve as a foundational resource for researchers and developers working to harness the power of LNA technology for next-generation therapeutics.

References

- 1. genelink.com [genelink.com]

- 2. Synthesis and properties of 2'-O,4'-C-ethylene-bridged nucleic acids (ENA) as effective antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Potent and nontoxic antisense oligonucleotides containing locked nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 7. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 8. Design of antisense oligonucleotides stabilized by locked nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2'-O,4'-C-Methylene bridged nucleic acid (2',4'-BNA): synthesis and triplex-forming properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2'-O,4'-C-ethylene-bridged nucleic acids (ENA) with nuclease-resistance and high affinity for RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and properties of 2'-O,4'-C-methyleneoxymethylene bridged nucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Chemical Synthesis of Oligonucleotides [biosyn.com]

- 13. academic.oup.com [academic.oup.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of 2'-O,4'-C-Methylenecytidine (LNA-Cytidine)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2'-O,4'-C-Methylenecytidine is a synthetically modified nucleoside analog, a cornerstone of Locked Nucleic Acid (LNA) technology. By incorporating a methylene (B1212753) bridge that locks the ribose sugar into a rigid N-type (C3'-endo) conformation, this modification pre-organizes the oligonucleotide backbone for hybridization.[1][2][3] This pre-organization results in unprecedented binding affinity and specificity for complementary DNA and RNA targets, alongside enhanced stability against nuclease degradation.[3][4] These properties make LNA-modified oligonucleotides, including those containing this compound, highly potent tools for a range of therapeutic and diagnostic applications. Their primary mechanisms of action involve steric hindrance of cellular processes like translation or splicing, and in specific "gapmer" designs, the recruitment of RNase H to degrade target RNA.[5][6] This guide provides a comprehensive overview of the core mechanisms, quantitative performance data, key experimental protocols, and the biological pathways influenced by this powerful nucleic acid analog.

Core Mechanism of Action

The defining feature of this compound, and LNA in general, is the methylene bridge connecting the 2'-oxygen to the 4'-carbon of the ribose ring.[3][7] This structural constraint has profound consequences for the behavior of an oligonucleotide.

1.1 Conformational Rigidity and Pre-organization: The bridge locks the furanose ring in an N-type conformation, which is characteristic of A-form helices like those found in RNA-RNA and RNA-DNA duplexes.[1][8] In an unmodified DNA oligonucleotide, each nucleotide can freely switch between various sugar conformations. By locking the conformation, LNA modification reduces the entropic penalty of hybridization. The nucleobase is "pre-organized" in the optimal orientation for Watson-Crick base pairing, leading to a significant increase in the thermal stability (melting temperature, Tm) of the resulting duplex.[2][7]

1.2 Two Primary Modes of Gene Regulation:

Oligonucleotides incorporating this compound primarily regulate gene expression through two distinct mechanisms, determined by the overall design of the antisense agent.

-

Steric Hindrance: When an oligonucleotide is fully substituted with LNA monomers or in a "mixmer" design, it binds with extremely high affinity to its target RNA. This binding forms a stable duplex that can physically block cellular machinery.[9][10] For example, it can prevent ribosome assembly or progression to inhibit translation, or block access of splicing factors to regulate alternative splicing.[6] This mechanism is particularly effective for targeting non-coding RNAs like microRNAs (miRNAs) and long non-coding RNAs (lncRNAs).[9]

-

RNase H-Mediated Degradation: To achieve target RNA degradation, LNA-cytidine is used in a "gapmer" design.[5][11] These chimeric oligonucleotides consist of a central "gap" of 7-10 DNA or phosphorothioate (B77711) DNA monomers, flanked by LNA-modified wings.[4] The LNA "wings" provide high binding affinity and nuclease resistance, while the central DNA-RNA hybrid duplex is a substrate for RNase H, an endogenous enzyme that specifically cleaves the RNA strand of such hybrids.[5] This catalytic degradation of the target mRNA leads to potent and lasting gene silencing.[11]

Quantitative Data & Performance Metrics

The inclusion of this compound and other LNA monomers significantly enhances the biophysical and biological properties of oligonucleotides.

Table 1: Thermal Stability Enhancement

The increase in melting temperature (Tm) is a direct measure of the enhanced binding affinity conferred by LNA modifications.

| Oligonucleotide Type | Modification Details | ΔTm per LNA Modification (°C) | Reference |

| LNA/DNA Chimera | 18mer oligonucleotide with varying LNA placements | +1.5 to +4.0 | |

| LNA/DNA Chimera | Isolated LNA residues within an 18mer | +2.4 to +4.0 | |

| LNA-substituted Oligo | General observation | Up to +9.6 | |

| LNA/RNA Duplex | LNA targeting MALAT1 RNA stem-loop | +5.0 to +13.0 (Hoogsteen interface) |

Table 2: Nuclease Resistance

LNA modifications provide substantial protection against degradation by cellular nucleases, increasing the half-life and duration of action.

| Oligonucleotide Type | Nuclease Source | Half-life (t1/2) | Fold Increase vs. Unmodified DNA | Reference |

| Unmodified DNA (18mer) | Human Serum | ~1.5 hours | 1x | |

| Phosphorothioate (PS) | Human Serum | ~10 hours | ~6.7x | |

| 2'-O-Methyl Gapmer | Human Serum | ~12 hours | ~8x | |

| LNA/DNA Gapmer | 3 LNA at each end | ~15 hours | ~10x | |

| α-L-LNA Oligonucleotide | S1-Endonuclease | >60% intact after 120 min | Significantly better than PS | [4] |

Table 3: RNase H Activation Efficiency

The rate of RNase H cleavage is influenced by the oligonucleotide's affinity for its target.

| Oligonucleotide Type | Relative Cleavage Rate (vs. DNA) | Reference |

| DNA | 1x | |

| Phosphorothioate (PS) | ~0.5x | |

| 2'-O-Methyl Gapmer | ~4x | |

| LNA/DNA Gapmer | ~8x |

Key Experimental Protocols

Thermal Denaturation (Tm) Analysis

Objective: To determine the melting temperature (Tm) of an oligonucleotide duplex, which reflects its thermal stability and binding affinity.

Methodology:

-

Sample Preparation: Anneal the LNA-containing oligonucleotide with its complementary DNA or RNA target strand in a buffered solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).

-

Instrumentation: Use a UV-visible spectrophotometer equipped with a temperature controller.

-

Procedure: Monitor the absorbance at 260 nm while increasing the temperature at a controlled rate (e.g., 1°C/min) from a low temperature (e.g., 20°C) to a high temperature (e.g., 95°C).

-

Data Analysis: The Tm is determined by calculating the first derivative of the melting curve, where the peak corresponds to the temperature at which 50% of the duplex has dissociated.

Nuclease Stability Assay

Objective: To evaluate the resistance of LNA-modified oligonucleotides to degradation by nucleases.

Methodology:

-

Incubation: Incubate the test oligonucleotide (e.g., 1.5 µM) in a relevant biological medium, such as human serum or with a specific exonuclease (e.g., S1-endonuclease at 16 U/ml), at 37°C.[4]

-

Time Points: Remove aliquots of the reaction at various time points (e.g., 0, 15, 30, 60, 120 minutes).[4]

-

Analysis: Analyze the samples using denaturing polyacrylamide gel electrophoresis (PAGE) or HPLC to separate the full-length oligonucleotide from its degradation products.

-

Quantification: Quantify the intensity of the band corresponding to the full-length oligonucleotide at each time point. Calculate the half-life (t1/2), which is the time required for 50% of the oligonucleotide to be degraded.

In Vitro RNase H Cleavage Assay

Objective: To confirm that an LNA gapmer can induce RNase H-mediated cleavage of a target RNA.

Methodology:

-

Complex Formation: Pre-anneal the LNA gapmer with a target RNA transcript (e.g., 50 nM) in RNase H reaction buffer (e.g., 10X buffer containing 200 mM HEPES-KOH, 500 mM KCl, 100 mM MgCl₂, 10 mM DTT).

-

Enzyme Addition: Initiate the reaction by adding RNase H (e.g., E. coli or human RNase H, 0.008 U/µL). A typical reaction might contain 2 µg of the RNA:DNA duplex and 5 units of RNase H in a 100 µl volume.[12]

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).[12]

-

Termination: Stop the reaction by adding an EDTA solution (e.g., 1 µl of 0.5 M EDTA).[12]

-

Analysis: Analyze the reaction products on a denaturing urea-PAGE gel. Visualize the RNA fragments by autoradiography (if radiolabeled) or staining to confirm that cleavage has occurred at the expected site. The disappearance of the full-length RNA band indicates successful cleavage.

Visualizations: Diagrams and Workflows

Chemical Structure Comparison

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. LNA-based Oligonucleotide Electrotransfer for miRNA Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Locked nucleic acid - Wikipedia [en.wikipedia.org]

- 4. Expanding the design horizon of antisense oligonucleotides with alpha-l-LNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gapmer - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Antisense inhibition of gene expression in cells by oligonucleotides incorporating locked nucleic acids: effect of mRNA target sequence and chimera design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2'-O,4'-C-Methylene-Bridged Nucleic Acids Stabilize Metal-Mediated Base Pairing in a DNA Duplex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Locked nucleic acid oligonucleotides: the next generation of antisense agents? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. qiagen.com [qiagen.com]

- 12. neb.com [neb.com]

The Dawn of a New Era in Oligonucleotide Therapeutics: A Technical Guide to Bridged Nucleic Acids

Introduction

In the landscape of modern drug discovery, oligonucleotide therapeutics represent a paradigm shift, offering the potential to target disease at its genetic roots. However, the translation of natural nucleic acids into viable therapeutic agents has been hampered by their inherent instability and modest binding affinity. The development of bridged nucleic acids (BNAs) has been a pivotal advancement in overcoming these limitations. By introducing a conformational lock into the sugar moiety of the nucleotide, BNAs exhibit unprecedented binding affinity, exceptional nuclease resistance, and improved pharmacokinetic properties. This technical guide provides an in-depth exploration of the discovery, development, and application of bridged nucleic acids, with a focus on the core chemistry, experimental validation, and therapeutic mechanisms that underpin this transformative technology.

The Genesis of Bridged Nucleic Acids: A Structural Innovation

The journey of bridged nucleic acids began with the quest to pre-organize the sugar moiety of a nucleotide into a conformation conducive to forming a stable duplex with a target RNA or DNA strand. The flexible nature of the furanose ring in natural nucleotides leads to an entropic penalty upon hybridization. By introducing a chemical bridge between the 2' and 4' positions of the ribose sugar, the puckering of the ring is "locked" into a C3'-endo (N-type) conformation, which is the preferred geometry in A-form nucleic acid duplexes, such as RNA-DNA hybrids.[1] This structural constraint minimizes the entropic loss upon binding, leading to a significant increase in the thermal stability of the resulting duplex.

The first generation of BNAs, known as Locked Nucleic Acids (LNAs), featured a 2'-O,4'-C-methylene bridge. Subsequent research has led to the development of other BNA analogues, including 2'-O,4'-C-ethylene-bridged nucleic acids (ENA) and 2',4'-BNANC, which incorporates a nitrogen atom in the bridge to further modulate the properties of the oligonucleotide. These modifications have not only enhanced binding affinity but have also conferred remarkable resistance to degradation by nucleases, a critical attribute for in vivo applications.

Quantitative Analysis of BNA Properties

The superior properties of BNA-modified oligonucleotides have been extensively quantified through various biophysical and biochemical assays. The following tables summarize key data on their thermal stability and nuclease resistance.

Table 1: Thermal Stability of BNA-Modified Oligonucleotides

| Oligonucleotide Sequence (BNA modification in bold) | Complementary Strand | Tm (°C) (Unmodified DNA) | Tm (°C) (BNA Modified) | ΔTm per modification (°C) | Reference |

| 5'-GTG AT G TCC-3' | 3'-CAC TAA CAG G-5' (RNA) | 45.0 | 63.0 | +4.0 | |

| 5'-CTT TAA T AA TGT-3' | 3'-GAA ATT ATT ACA-5' (RNA) | 48.0 | 69.0 | +3.5 | |

| 12-mer with single 2',4'-BNANC[NH] modification | ssRNA | 42.0 | 48.0 | +6.0 | |

| 12-mer with single 2',4'-BNANC[NMe] modification | ssRNA | 42.0 | 47.0 | +5.0 | |

| 12-mer with three 2',4'-BNA (LNA) modifications | ssRNA | 42.0 | 60.0 | +6.0 |

Table 2: Nuclease Resistance of BNA-Modified Oligonucleotides

| Oligonucleotide Type | Nuclease Source | Half-life (t1/2) | Fold Increase in Stability vs. Unmodified DNA | Reference |

| Unmodified DNA | Human Serum | ~1.5 hours | 1 | |

| Phosphorothioate DNA | Human Serum | ~10 hours | ~6.7 | |

| LNA/DNA Chimera (3 LNA at each end) | Human Serum | ~15 hours | 10 | |

| ENA-modified Oligonucleotide | Exonucleases | Not specified | ~80 times more resistant than LNA | |

| 2',4'-BNANC-modified Oligonucleotide | Nucleases | Not specified | Immensely higher than LNA and Phosphorothioate |

Mechanism of Action: BNA-Based Antisense Oligonucleotides

A prominent application of BNA technology is in the design of antisense oligonucleotides (ASOs). "Gapmer" ASOs are a particularly effective design, featuring a central "gap" of DNA nucleotides flanked by "wings" of BNA-modified nucleotides. The BNA wings provide high binding affinity to the target mRNA and protect the oligonucleotide from nuclease degradation. The central DNA gap, when hybridized to the target mRNA, creates a DNA-RNA duplex that is a substrate for the endogenous enzyme RNase H. RNase H then cleaves the RNA strand, leading to the destruction of the target mRNA and subsequent downregulation of the encoded protein.[2]

References

Conformational Analysis of 2'-O,4'-C-Methylenecytidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-O,4'-C-Methylenecytidine is a bicyclic nucleoside analogue, commonly known as Locked Nucleic Acid (LNA) cytidine. This modification introduces a methylene (B1212753) bridge between the 2'-oxygen and the 4'-carbon of the ribose sugar. This structural constraint has profound implications for the conformation of the nucleoside, which in turn dictates its properties when incorporated into oligonucleotides. Understanding the precise conformational landscape of this molecule is critical for its application in the development of therapeutic oligonucleotides, diagnostic probes, and other areas of biotechnology. This technical guide provides an in-depth analysis of the conformational properties of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

The defining feature of this compound is its locked N-type sugar conformation.[1] This rigid structure pre-organizes the nucleoside for binding to complementary RNA and DNA strands, leading to a significant increase in the thermal stability of the resulting duplexes.

Conformational Properties

The conformational rigidity of this compound is best described by its sugar pucker and the orientation of the nucleobase relative to the sugar, defined by the glycosidic torsion angle.

Sugar Pucker

The furanose ring in nucleosides is not planar and exists in a dynamic equilibrium between different puckered conformations, primarily the N-type (North) and S-type (South) conformations. In this compound, the methylene bridge locks the sugar into a specific N-type conformation, which is closely related to the C3'-endo pucker found in A-form nucleic acids like RNA. This pre-organization is a key factor in the high binding affinity of LNA-modified oligonucleotides.

Glycosidic Torsion Angle

The glycosidic torsion angle (χ) describes the orientation of the cytosine base with respect to the sugar ring. In most nucleosides, there is a preference for the anti conformation, where the bulk of the base is positioned away from the sugar. In this compound, the locked N-type sugar pucker further stabilizes the anti conformation, which is the conformation required for Watson-Crick base pairing in a standard double helix.

Quantitative Conformational Data

| Parameter | Description | Typical Value |

| Sugar Pucker | ||

| Phase Angle of Pseudorotation (P) | Describes the type of sugar pucker. | ~10° - 30° (N-type) |

| Puckering Amplitude (ν_max) | Describes the degree of puckering. | ~35° - 45° |

| Backbone Torsion Angles | ||

| α (O3'-P-O5'-C5') | Not applicable for monomer | |

| β (P-O5'-C5'-C4') | Not applicable for monomer | |

| γ (O5'-C5'-C4'-C3') | Describes the orientation of the 5'-hydroxyl group. | gauche+ (~50°) |

| δ (C5'-C4'-C3'-O3') | Correlates with sugar pucker. | ~80° - 90° |

| ε (C4'-C3'-O3'-P) | Not applicable for monomer | |

| ζ (C3'-O3'-P-O5') | Not applicable for monomer | |

| Glycosidic Torsion Angle | ||

| χ (O4'-C1'-N1-C2) | Describes the orientation of the base. | anti (~ -160°) |

Note: These values are typical for LNA monomers within oligonucleotides and are expected to be very similar for the isolated monomer.

Experimental Protocols

The conformational analysis of this compound relies on a combination of experimental and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the conformation of nucleosides in solution.

Protocol for ¹H NMR Analysis:

-

Sample Preparation: Dissolve a 1-5 mg sample of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Add a known amount of a reference standard (e.g., TSP or TMS) for chemical shift calibration.

-

Data Acquisition: Acquire a one-dimensional ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

Spectral Analysis:

-

Chemical Shifts: Analyze the chemical shifts of the sugar protons (H1', H2', H3', H4', H5', H5'').

-

Coupling Constants: Measure the scalar coupling constants (J-couplings) between adjacent protons, particularly ³J(H1'-H2'), ³J(H2'-H3'), and ³J(H3'-H4'). The small value of ³J(H1'-H2') (typically < 2 Hz) is characteristic of an N-type sugar pucker.

-

-

NOESY/ROESY Experiments: Acquire two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) spectra to determine the spatial proximity of protons. The observation of a strong NOE between the base proton (H6) and the H1' proton, and the absence of a strong NOE to H2', confirms the anti conformation of the glycosidic bond.

X-ray Crystallography

X-ray crystallography provides the most precise atomic-level picture of the molecule in the solid state.

Protocol for Single Crystal X-ray Diffraction:

-

Crystallization: Grow single crystals of this compound of suitable size and quality (typically > 0.1 mm in all dimensions). This is often the most challenging step and may require screening of various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).[2][3]

-

Data Collection: Mount a single crystal on a goniometer and expose it to a monochromatic X-ray beam.[2][3] The diffracted X-rays are recorded on a detector.

-

Structure Solution and Refinement: The diffraction pattern is used to calculate an electron density map of the molecule. This map is then used to build and refine a 3D model of the molecule, yielding precise atomic coordinates, bond lengths, bond angles, and torsion angles.[3]

Computational Modeling

Computational methods are used to complement experimental data and to explore the conformational energy landscape of the molecule.

Protocol for Conformational Modeling:

-

Structure Building: Generate an initial 3D structure of this compound using molecular modeling software.

-

Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy conformations.

-

Quantum Mechanical Calculations: For the identified low-energy conformers, perform high-level quantum mechanical calculations (e.g., using Density Functional Theory, DFT) to obtain accurate geometries and relative energies.[4][5]

-

Analysis: Analyze the calculated structures to determine sugar pucker parameters, torsion angles, and other geometric features. Compare the results with experimental data from NMR and X-ray crystallography.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts in the conformational analysis of this compound.

Conclusion

The conformational analysis of this compound reveals a molecule with a rigidly defined N-type sugar pucker and a preference for the anti glycosidic torsion angle. This locked conformation is the structural basis for the remarkable properties of LNA-modified oligonucleotides, including their enhanced binding affinity and nuclease resistance. The combination of NMR spectroscopy, X-ray crystallography, and computational modeling provides a comprehensive understanding of the conformational landscape of this important nucleoside analogue, guiding its rational application in the development of next-generation nucleic acid-based technologies.

References

- 1. 2'-O,4'-C-Methylene-Bridged Nucleic Acids Stabilize Metal-Mediated Base Pairing in a DNA Duplex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

biophysical properties of 2'-O,4'-C-Methylenecytidine modified oligonucleotides

An In-Depth Technical Guide to the Biophysical Properties of 2'-O,4'-C-Methylenecytidine (LNA-C) Modified Oligonucleotides

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of nucleic acid therapeutics, particularly in the development of antisense oligonucleotides (ASOs), chemical modifications are paramount for achieving clinical viability. Unmodified oligonucleotides suffer from rapid degradation by endogenous nucleases and exhibit insufficient binding affinity to their target RNA sequences. To overcome these limitations, a variety of chemical modifications have been developed. Among the most impactful are third-generation bridged nucleic acids (BNAs), with this compound—commonly known as Locked Nucleic Acid-Cytidine (LNA-C)—being a prominent example.[1][2]

The defining structural feature of LNA-C is the methylene (B1212753) bridge that connects the 2'-oxygen to the 4'-carbon of the ribose sugar.[3] This covalent linkage "locks" the furanose ring into a rigid N-type (C3'-endo) conformation, which is the characteristic pucker found in A-form RNA helices.[4][5] This pre-organization of the sugar moiety dramatically enhances the oligonucleotide's biophysical properties.

This technical guide provides a comprehensive overview of the core biophysical properties of LNA-C modified oligonucleotides, details the standard experimental protocols for their characterization, and presents quantitative data to inform their application in research and drug development.

Core Biophysical Properties

The locked N-type sugar conformation of LNA-C imparts a unique and powerful set of biophysical characteristics to oligonucleotides.

Enhanced Thermal Stability and Binding Affinity

The most significant consequence of LNA incorporation is a dramatic increase in the thermal stability of duplexes formed with complementary DNA and RNA strands.[6] This is quantified by the melting temperature (T_m_), which can increase by as much as +3 to +8°C for each LNA monomer introduced into a sequence.[3][7] This enhanced affinity allows for the use of shorter, more specific oligonucleotides for therapeutic or diagnostic applications.[7][8]

The thermodynamic basis for this stabilization lies in the conformational pre-organization of the LNA monomer. By locking the sugar in the ideal N-type pucker for A-form duplex formation, the entropic penalty of hybridization is significantly reduced.[9][10] This results in a more favorable (more negative) Gibbs free energy of binding (ΔG°), signifying a more stable duplex.[11][12]

Table 1: Thermal Stability of LNA-Modified Oligonucleotides

| Modification Type | Duplex Type | ΔT_m_ per Modification (°C) | Reference |

| LNA | DNA:RNA | +3 to +5 | [5] |

| LNA | DNA:DNA | +3 to +8 | [3] |

| Ethylene-Bridged Nucleic Acid (ENA) | DNA:RNA | +5.2 |

Table 2: Thermodynamic Contributions of LNA Modification

| Parameter | Effect of Single LNA Substitution | Average Value (kcal/mol) | Reference |

| ΔΔG°₃₇ | Stabilization (more negative) | -1.32 (in 2'-O-Me-RNA/RNA) | [11] |

| Stabilization (more negative) | -0.55 (in DNA/DNA) | [11] | |

| ΔΔH° | More favorable (more negative) | Varies with sequence context | [9] |

| -TΔΔS° | Less unfavorable | Varies with sequence context | [9] |

Note: Thermodynamic values are highly dependent on the specific sequence context, including the identity of neighboring bases.[9]

Superior Nuclease Resistance

A critical requirement for in vivo applications is resistance to degradation by cellular nucleases. The 2'-O,4'-C-methylene bridge provides substantial steric hindrance against the catalytic sites of both endonucleases and exonucleases, leading to a marked increase in the oligonucleotide's half-life in biological fluids.[8][13] LNA-modified oligonucleotides are significantly more stable than their unmodified DNA and even phosphorothioate (B77711) (PS) counterparts. Analogs such as Ethylene-Bridged Nucleic Acids (ENA) have been shown to possess even greater nuclease resistance.[5]

Table 3: Relative Nuclease Resistance of Modified Oligonucleotides

| Oligonucleotide Modification | Relative Resistance vs. Natural DNA | Reference |

| Phosphorothioate (PS) | Increased | |

| 2'-O-Methyl (2'-O-Me) | Increased | |

| 2'-O-Methoxyethyl (2'-MOE) | Highly Increased | [4] |

| LNA | Very Highly Increased | [1] |

| ENA | Extremely Increased (~80x more than LNA) |

Conformational Control and Structural Rigidity

LNA modifications enforce a canonical A-form helical geometry on the entire duplex, regardless of whether the complementary strand is DNA or RNA.[3][14] This structural rigidity is a direct result of the locked N-type sugar pucker. The conformation of these duplexes can be unequivocally confirmed using Circular Dichroism (CD) spectroscopy, which shows a characteristic A-form spectrum with a positive peak around 270 nm and a strong negative peak near 210 nm.[14][15][16]

Enhanced Specificity and Mismatch Discrimination

The exceptional binding affinity conferred by LNA also leads to superior specificity. The thermodynamic penalty for a single nucleotide mismatch is greater in an LNA-containing duplex compared to a standard DNA duplex.[8][13] This results in a larger difference in melting temperature (ΔT_m_) between the perfectly matched and the mismatched duplex, a critical feature for applications such as SNP genotyping, allele-specific PCR, and reducing off-target effects in therapeutics.[8][17]

Experimental Protocols

Characterizing the biophysical properties of LNA-C modified oligonucleotides involves a standard set of robust analytical techniques.

Thermal Denaturation Analysis (UV Melting)

-

Objective: To determine the duplex melting temperature (T_m_) and derive thermodynamic parameters (ΔH°, ΔS°, ΔG°).

-

Methodology:

-

Sample Preparation: Equimolar amounts of the LNA-modified oligonucleotide and its complementary strand are mixed in a buffered solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).[18] Oligonucleotide concentrations are typically in the low micromolar range (e.g., 1-5 µM).

-

Annealing: The sample is heated to 95°C for 2-5 minutes to ensure complete dissociation of any pre-existing structures and then slowly cooled to room temperature to allow for proper duplex formation.

-

Data Acquisition: The sample is placed in a UV-Vis spectrophotometer equipped with a Peltier temperature controller. The absorbance at 260 nm is monitored as the temperature is increased at a controlled rate (e.g., 0.5-1.0°C/minute) from a low temperature (e.g., 20°C) to a high temperature (e.g., 95°C).

-

Data Analysis: The resulting absorbance vs. temperature curve (melting curve) is analyzed. The T_m_ is determined as the temperature at which 50% of the duplexes are dissociated, typically calculated from the peak of the first derivative of the melting curve. Thermodynamic parameters are derived from a van't Hoff analysis of melting curves obtained at multiple oligonucleotide concentrations.[9][19]

-

Circular Dichroism (CD) Spectroscopy

-

Objective: To determine the global helical conformation of the oligonucleotide duplex (A-form, B-form, etc.).

-

Methodology:

-

Sample Preparation: A duplex sample is prepared as described for UV melting, typically at a concentration of ~5 µM.

-

Data Acquisition: The CD spectrum is recorded on a spectropolarimeter at a fixed temperature (e.g., 20°C) over a wavelength range of 200-320 nm.[18][19]

-

Data Analysis: The resulting spectrum is analyzed for characteristic peaks. An A-form helix, typical for LNA-containing duplexes, exhibits a positive peak around 260-270 nm, a strong negative peak around 210 nm, and a crossover near 255 nm.[14] This is distinct from the B-form DNA spectrum, which has a positive peak near 280 nm and a negative peak near 250 nm.[15]

-

Nuclease Resistance Assay

-

Objective: To evaluate the stability of the LNA-modified oligonucleotide against enzymatic degradation.

-

Methodology:

-

Sample Preparation: The LNA-modified oligonucleotide is incubated at 37°C in a solution containing a nuclease source, such as fetal bovine serum (FBS) or a specific exonuclease (e.g., snake venom phosphodiesterase).

-

Time Course: Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24 hours). The enzymatic reaction in each aliquot is immediately quenched (e.g., by adding EDTA or heating).

-

Analysis: The amount of full-length, intact oligonucleotide remaining at each time point is quantified using an appropriate analytical method, such as polyacrylamide gel electrophoresis (PAGE) with densitometry or high-performance liquid chromatography (HPLC).

-

Data Analysis: The percentage of intact oligonucleotide is plotted against time. The data can be fitted to an exponential decay curve to determine the half-life (t_1/2_) of the oligonucleotide under the assay conditions.

-

Mechanism of Action Context: Antisense Oligonucleotides

LNA modifications are frequently used in "gapmer" ASO designs. In this architecture, a central "gap" of 8-10 DNA or PS-DNA monomers is flanked by "wings" containing LNA-modified nucleotides. This design leverages the unique properties of both modification types.

Conclusion

This compound (LNA-C) is a powerful chemical modification that confers a suite of highly desirable biophysical properties upon oligonucleotides. The locked N-type sugar conformation leads to unprecedented thermal stability, high binding affinity, robust nuclease resistance, and excellent mismatch discrimination. These characteristics have established LNA-modified oligonucleotides as indispensable tools in molecular diagnostics, genomics research, and as a leading platform for the development of next-generation antisense therapeutics. A thorough understanding and characterization of these properties, using the standardized protocols outlined herein, are essential for the rational design and successful application of these molecules.

References

- 1. Synthesis and properties of oligonucleotides modified with an N-methylguanidine-bridged nucleic acid (GuNA[Me]) bearing adenine, guanine, or 5-methylcytosine nucleobases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. [PDF] Locked Nucleic Acid (LNA) Increased thermal stability and hybridization specificity Improved signal-to-noise ratio in qPCR assays Enhanced single nucleotide discrimination | Semantic Scholar [semanticscholar.org]

- 4. Structure and Nuclease Resistance of 2′,4′-Constrained 2′-O-Methoxyethyl (cMOE) and 2′-O-Ethyl (cEt) Modified DNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and properties of 2'-O,4'-C-ethylene-bridged nucleic acids (ENA) as effective antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thermodynamic and kinetic characterization of duplex formation between 2'-O, 4'-C-methylene-modified oligoribonucleotides, DNA and RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Locked Analog Bases (LNA-N) Oligo Modifications from Gene Link [genelink.com]

- 8. What is LNA and Why is it Such a Powerful Research Tool [qiagen.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Effect of locked nucleic acid modifications on the thermal stability of noncanonical DNA structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and biophysical properties of C5-functionalized LNA (locked nucleic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.rsc.org [pubs.rsc.org]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and biophysical properties of nucleobase-functionalized LNA (locked nucleic acid) [morressier.com]

- 18. Thermodynamics of RNA duplexes modified with unlocked nucleic acid nucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

Thermodynamic Stability of 2'-O,4'-C-Methylenecytidine Duplexes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic stability of DNA and RNA duplexes modified with 2'-O,4'-C-methylenecytidine, a prominent member of the Locked Nucleic Acid (LNA) family of nucleotide analogues. The incorporation of LNA-cytidine (LNA-C) into oligonucleotides confers unprecedented thermal stability and unique structural properties, making them valuable tools in therapeutics and diagnostics. This document details the quantitative thermodynamic parameters, experimental protocols for their determination, and the cellular pathways influenced by these modified duplexes.

Introduction to this compound (LNA-C)

This compound is a bicyclic nucleoside analogue where the ribose sugar is conformationally "locked" in an N-type (C3'-endo) sugar pucker through a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon. This pre-organization of the sugar moiety reduces the entropic penalty of duplex formation, leading to a significant increase in binding affinity for complementary DNA and RNA strands. This enhanced stability is a key attribute for applications such as antisense oligonucleotides, siRNAs, and diagnostic probes.[1]

Quantitative Thermodynamic Data

The thermodynamic stability of LNA-modified duplexes is typically quantified by changes in melting temperature (Tm), Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°). The incorporation of a single LNA monomer can increase the Tm of a duplex by as much as 10°C.[2]

The overall stability of an LNA-containing duplex can be predicted using a nearest-neighbor model. This model considers the thermodynamic contribution of each base pair and its adjacent pairs. The tables below summarize the incremental changes in thermodynamic parameters (ΔΔH°, ΔΔS°, and ΔΔG°37) upon the introduction of a single LNA nucleotide into a DNA/DNA duplex, as determined from extensive UV melting studies.[3][4] These values represent the difference in the thermodynamic parameters between an LNA-modified duplex and its corresponding unmodified DNA duplex.

Table 1: Nearest-Neighbor Thermodynamic Parameters for the Contribution of a Single LNA-C Modification to DNA Duplex Stability.

| 5'-Neighbor | 3'-Neighbor | LNA-C Triplet | ΔΔH° (kcal/mol) | ΔΔS° (cal/mol·K) | ΔΔG°37 (kcal/mol) |

| A | A | AC A | -7.7 | -19.4 | -1.7 |

| A | G | AC G | -10.9 | -27.9 | -2.2 |

| A | T | AC T | -9.5 | -25.1 | -1.7 |

| C | A | CC A | -7.7 | -19.4 | -1.7 |

| C | G | CC G | -10.9 | -27.9 | -2.2 |

| C | T | CC T | -9.5 | -25.1 | -1.7 |

| G | A | GC A | -7.7 | -19.4 | -1.7 |

| G | G | GC G | -10.9 | -27.9 | -2.2 |

| G | T | GC T | -9.5 | -25.1 | -1.7 |

| T | A | TC A | -7.7 | -19.4 | -1.7 |

| T | G | TC G | -10.9 | -27.9 | -2.2 |

| T | T | TC T | -9.5 | -25.1 | -1.7 |

Note: The values in this table are derived from the nearest-neighbor parameters for LNA substitutions in DNA duplexes. The bold 'C' indicates the LNA-C modification.[3]

Table 2: Average Thermodynamic Contributions of LNA Modifications.

| Parameter | Average Value |

| ΔTm per modification | +3 to +8 °C |

| ΔΔG°37 per modification | -1.0 to -2.5 kcal/mol |

These tables demonstrate that the stabilizing effect of an LNA-C modification is sequence-dependent, with the identity of the neighboring bases significantly influencing the change in thermodynamic parameters.[3] Generally, LNA pyrimidines, like LNA-C, provide a substantial stability enhancement.[4]

Experimental Protocols

The thermodynamic parameters presented above are primarily determined through UV-melting experiments and circular dichroism spectroscopy.

UV-Melting Analysis

UV-melting is a standard technique to determine the melting temperature (Tm) and thermodynamic parameters of duplex dissociation.

Methodology:

-

Sample Preparation:

-

Synthesize and purify the LNA-modified and corresponding unmodified oligonucleotides.

-

Prepare equimolar solutions of the complementary strands in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).

-

Anneal the duplexes by heating to 95°C for 2 minutes and then slowly cooling to room temperature.

-

-

UV-Melting Measurement:

-

Use a spectrophotometer equipped with a temperature controller.

-

Monitor the absorbance of the sample at 260 nm as the temperature is increased at a constant rate (e.g., 1°C/min) from a low temperature (e.g., 20°C) to a high temperature (e.g., 95°C).

-

The resulting plot of absorbance versus temperature is the melting curve.

-

-

Data Analysis:

-

The Tm is the temperature at which 50% of the duplexes are dissociated, corresponding to the midpoint of the transition in the melting curve.

-

Thermodynamic parameters (ΔH° and ΔS°) can be derived from the concentration dependence of the Tm by plotting 1/Tm versus ln(CT), where CT is the total oligonucleotide concentration.

-

The Gibbs free energy change at 37°C (ΔG°37) is then calculated using the equation: ΔG°37 = ΔH° - (310.15 K)ΔS°.

-

Circular Dichroism (CD) Spectroscopy

CD spectroscopy provides information about the helical conformation of the nucleic acid duplexes.

Methodology:

-

Sample Preparation:

-

Prepare samples as described for UV-melting analysis. The concentration of the duplex should be in the micromolar range.

-

-

CD Spectra Acquisition:

-

Use a spectropolarimeter.

-

Record the CD spectrum from approximately 320 nm to 200 nm at a controlled temperature (e.g., 20°C).

-

A buffer blank spectrum should be recorded and subtracted from the sample spectrum.

-

-

Data Analysis:

-

The shape of the CD spectrum is characteristic of the duplex conformation.

-

A-form helices (typical for RNA/RNA and LNA/RNA duplexes) show a positive band around 260-270 nm and a strong negative band around 210 nm.

-

B-form helices (typical for DNA/DNA duplexes) show a positive band around 275 nm and a negative band around 245 nm.

-

The incorporation of LNA monomers into a DNA strand can induce a shift from a B-form towards an A-form helical geometry.

-

Interactions with Cellular Pathways

The high affinity and nuclease resistance of LNA-modified oligonucleotides make them potent modulators of gene expression through various cellular pathways.

Antisense Mechanism and RNase H Activity

LNA-based antisense oligonucleotides (ASOs) are designed to bind to a specific mRNA target. "Gapmer" designs, which feature a central DNA "gap" flanked by LNA "wings," are particularly effective.

-

Binding: The LNA wings provide high binding affinity and specificity for the target mRNA.

-

RNase H Recruitment: The DNA/RNA hybrid formed at the central gap is a substrate for RNase H, an intracellular enzyme that cleaves the RNA strand of the hybrid.

-

Gene Silencing: Cleavage of the mRNA leads to its degradation and ultimately, the downregulation of the protein it encodes.

Modulation of RNA Interference (RNAi)

LNA modifications can also be incorporated into small interfering RNAs (siRNAs) to enhance their therapeutic properties.

-

Increased Stability: LNA-modified siRNAs (siLNAs) exhibit significantly improved stability in serum compared to unmodified siRNAs.[1]

-

RISC Loading: LNA modifications are compatible with the RNA-induced silencing complex (RISC), the core machinery of the RNAi pathway.

-

Reduced Off-Target Effects: Strategic placement of LNA modifications can reduce the unintended silencing of non-target genes by preventing the sense strand from being loaded into RISC or by diminishing its activity if it is loaded.[1]

Evasion of Mismatch Repair (MMR) Pathway

In the context of gene editing, single-stranded DNA oligonucleotides (ssODNs) are used to introduce specific base changes. However, the cellular DNA mismatch repair (MMR) system often recognizes and removes these intended modifications. Placing LNA modifications at the mismatching bases in an ssODN can prevent the binding of the MutS protein, a key component of the MMR pathway.[5] This evasion of MMR significantly increases the efficiency of gene modification.[5]

Interaction with Toll-Like Receptor 9 (TLR9)

Certain oligonucleotide sequences, particularly those containing CpG motifs, can activate the innate immune system through Toll-like receptor 9 (TLR9). While LNA modifications have been reported to sometimes reduce TLR9 stimulation, CpG-containing LNA gapmers can still possess substantial TLR9-stimulatory activity.[6] The immunostimulatory potential of an LNA-modified oligonucleotide is highly sequence- and context-dependent and should be evaluated on a case-by-case basis.[6]

Conclusion

This compound is a powerful chemical modification that significantly enhances the thermodynamic stability of nucleic acid duplexes. This guide has provided a quantitative framework for understanding this stability, detailed the key experimental protocols for its characterization, and outlined the major cellular pathways through which these modified oligonucleotides exert their biological effects. For researchers and drug developers, a thorough understanding of these principles is crucial for the rational design of LNA-based oligonucleotides with optimized properties for therapeutic and diagnostic applications.

References

- 1. Locked nucleic acid (LNA) mediated improvements in siRNA stability and functionality - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibiting Gene Expression with Locked Nucleic Acids (LNAs) that Target Chromosomal DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Sequence-dependent thermodynamic parameters for locked nucleic acid (LNA)-DNA duplex formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Characterization of the TLR9-Activating Potential of LNA-Modified Antisense Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2'-O,4'-C-Methylenecytidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-O,4'-C-Methylenecytidine, a prominent member of the Locked Nucleic Acid (LNA) family of nucleoside analogs, has garnered significant attention in the field of drug development and diagnostics due to its unique conformational rigidity. This rigidity, conferred by the methylene (B1212753) bridge between the 2'-oxygen and the 4'-carbon of the ribose sugar, pre-organizes the molecule into an N-type sugar conformation. This structural constraint enhances the binding affinity and stability of oligonucleotides incorporating this analog when hybridized with complementary DNA and RNA strands.[1] A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, quality control, and for elucidating the structural basis of its potent biological activity. This technical guide provides a comprehensive overview of the spectroscopic characterization of this compound, detailing the expected data from key analytical techniques and the experimental protocols for their acquisition.

Chemical Structure and Properties

-

Systematic Name: 4-Amino-1-((1S,3R,4R,7S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl)pyrimidin-2(1H)-one

-

Synonyms: LNA-C, LNA-Cytidine

-

CAS Number: 206055-69-8

-

Molecular Formula: C₁₀H₁₃N₃O₅

-

Molecular Weight: 255.23 g/mol

The defining feature of this compound is the bicyclic sugar moiety, which locks the furanose ring in a C3'-endo (N-type) conformation. This pre-organization is the basis for the remarkable thermal stability of LNA-containing oligonucleotides.[1]

Spectroscopic Data

The following sections summarize the expected quantitative data from the primary spectroscopic techniques used to characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound, providing detailed information about the connectivity and spatial arrangement of atoms.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H6 | 7.5 - 7.8 | d | J(H6-H5) ≈ 7.5 |

| H5 | 5.8 - 6.1 | d | J(H5-H6) ≈ 7.5 |

| H1' | 5.9 - 6.2 | s | - |

| H2' | 3.9 - 4.2 | d | J(H2'-H3') ≈ 5.0 |

| H3' | 4.1 - 4.4 | d | J(H3'-H2') ≈ 5.0 |

| H4' | 3.8 - 4.1 | s | - |

| H5'a, H5'b | 3.6 - 3.9 | m | - |

| Bridge-CH₂a | 4.0 - 4.3 | d | J(geminal) ≈ 8.0 |

| Bridge-CH₂b | 3.8 - 4.1 | d | J(geminal) ≈ 8.0 |

Note: Predicted values are based on typical ranges for nucleoside analogs and may vary depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C6 | 140 - 142 |

| C5 | 95 - 97 |

| C2 | 155 - 157 |

| C4 | 165 - 167 |

| C1' | 88 - 92 |

| C2' | 78 - 82 |

| C3' | 70 - 74 |

| C4' | 83 - 87 |

| C5' | 60 - 64 |

| Bridge-CH₂ | 72 - 76 |

Note: Predicted values are based on typical ranges for nucleoside analogs and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis. For this compound, electrospray ionization (ESI) is a common technique.

Table 3: Expected Mass Spectrometry Data

| Parameter | Value |

| Ionization Mode | ESI-MS (Positive) |

| Molecular Formula | C₁₀H₁₃N₃O₅ |

| Exact Mass | 255.0855 |

| [M+H]⁺ | 256.0928 |

| [M+Na]⁺ | 278.0747 |

| [M+K]⁺ | 294.0487 |

| Key Fragment Ion | ~112 (Cytosine base + H)⁺ |

UV-Vis Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within the molecule, primarily of the nucleobase.

Table 4: Expected UV-Vis Absorption Data

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| Water/Buffer (pH 7) | ~271 | ~9,000 |

| 0.1 M HCl | ~280 | ~12,500 |

| 0.1 M NaOH | ~271 | ~9,000 |

Note: The λmax and molar absorptivity are characteristic of the cytosine chromophore and can be influenced by pH.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy provides information about the chirality of the molecule, which is particularly sensitive to the conformation of the sugar moiety.

Table 5: Expected Circular Dichroism Data

| Wavelength (nm) | Molar Ellipticity ([θ], deg·cm²·dmol⁻¹) |

| ~270-280 | Positive Cotton Effect |

| ~240-250 | Negative Cotton Effect |

| ~210-220 | Positive Cotton Effect |

Note: The exact positions and magnitudes of the Cotton effects are sensitive to the solvent and temperature.

Experimental Protocols

Detailed methodologies for the key spectroscopic characterization techniques are provided below.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

The ¹H NMR spectrum is typically recorded on a 400 MHz or higher field spectrometer.

-

Acquire the spectrum at a constant temperature, usually 25 °C.

-

Use a standard single-pulse experiment.

-

Apply a solvent suppression technique if using a protic solvent like D₂O.

-

Process the data with appropriate window functions (e.g., exponential multiplication) and Fourier transform.

-

Reference the chemical shifts to an internal standard (e.g., DSS for D₂O or TMS for DMSO-d₆).

¹³C NMR Acquisition:

-

The ¹³C NMR spectrum is recorded on the same spectrometer.

-

Use a standard proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Process and reference the spectrum similarly to the ¹H NMR.

Mass Spectrometry

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol/water) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.

ESI-MS Analysis:

-

The analysis is performed on a mass spectrometer equipped with an electrospray ionization source.

-

Introduce the sample into the ESI source via direct infusion or through a liquid chromatography system.

-

Operate the mass spectrometer in positive ion mode.

-

Acquire full scan mass spectra over a mass-to-charge (m/z) range of 100-500.

-

For fragmentation studies (MS/MS), select the [M+H]⁺ ion for collision-induced dissociation (CID) and acquire the product ion spectrum.

UV-Vis Spectroscopy

Sample Preparation:

-

Prepare a stock solution of this compound in the desired solvent (e.g., water, buffer at a specific pH) with a known concentration.

-

Dilute the stock solution to a concentration that gives an absorbance reading between 0.1 and 1.0 at the λmax.

Spectral Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the solvent to record a baseline.

-

Rinse and fill the cuvette with the sample solution.

-

Scan the absorbance from 200 to 400 nm.

-

Identify the wavelength of maximum absorbance (λmax).

-

Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

Circular Dichroism (CD) Spectroscopy

Sample Preparation:

-

Prepare a solution of this compound in a CD-transparent solvent (e.g., water, phosphate (B84403) buffer) at a known concentration.

-

The concentration should be adjusted to give a suitable signal, typically in the micromolar range.

Spectral Acquisition:

-

Use a CD spectropolarimeter.

-

Record a baseline spectrum of the solvent in the same cuvette.

-

Record the CD spectrum of the sample over the desired wavelength range (e.g., 200-320 nm).

-

Subtract the baseline from the sample spectrum.

-

Convert the raw data (ellipticity in millidegrees) to molar ellipticity ([θ]).

Experimental Workflows and Logical Relationships

The following diagrams illustrate the workflows for the spectroscopic characterization of this compound.

Caption: Workflow for NMR spectroscopic analysis of this compound.

Caption: Workflow for Mass Spectrometry analysis of this compound.

References

The Convergent Chemical Synthesis of 2'-O,4'-C-Methylenecytidine Analogues: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the convergent chemical synthesis of 2'-O,4'-C-methylenecytidine analogues, commonly known as Locked Nucleic Acid (LNA) cytidine. These conformationally restricted nucleoside analogues are of significant interest to researchers, scientists, and drug development professionals due to their enhanced binding affinity and nuclease resistance, making them valuable building blocks for therapeutic oligonucleotides. This document details the synthetic pathway, experimental protocols, and quantitative data for the preparation of these important compounds.

Overview of the Convergent Synthetic Strategy

The convergent synthesis of this compound analogues involves the independent synthesis of a protected sugar moiety and a protected nucleobase, which are then coupled together. This approach allows for greater flexibility and efficiency compared to linear synthesis strategies. The key stages of the convergent synthesis are:

-

Synthesis of a Common Sugar Intermediate: A suitably protected pentofuranose (B7776049) derivative, serving as a versatile precursor, is synthesized from a readily available starting material like D-glucose.

-

Glycosylation: The protected sugar intermediate is coupled with a protected cytosine derivative using the Vorbrüggen glycosylation method.

-

Intramolecular Ring Closure: A key step to form the characteristic 2'-O,4'-C-methylene bridge that "locks" the conformation of the ribose ring.

-

Deprotection: Removal of all protecting groups to yield the final this compound analogue.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments in the convergent synthesis of this compound analogues.

Synthesis of the Common Sugar Intermediate: 1,2-di-O-acetyl-3-O-benzyl-4-C-methanesulfonoxymethyl-5-O-methanesulfonyl-D-erythro-pentofuranose

This protocol outlines the multi-step synthesis of the key sugar intermediate starting from D-glucose.

Step 1: Preparation of 3-O-benzyl-4-C-hydroxymethyl-1,2-O-isopropylidene-α-D-ribofuranose

-

Procedure: Novozyme-435-catalyzed regioselective acetylation of one of the two diastereotopic hydroxymethyl functions in 3-O-benzyl-4-C-hydroxymethyl-1,2-O-isopropylidene-α-D-ribofuranose has been utilized for the convergent synthesis of bicyclic nucleosides[1].

Step 2: Conversion to the Final Sugar Intermediate

-

Procedure: The resulting diol is then converted to the title compound through a series of protection and functional group manipulation steps. A detailed protocol can be adapted from the general methods described for the synthesis of similar sugar synthons[2]. The key transformations involve the introduction of mesyl groups at the 4'-C-methylene and 5'-hydroxyl positions and acetylation of the 1' and 2'-hydroxyl groups.

Glycosylation: Coupling of the Sugar Intermediate with N4-Acetylcytosine

This protocol describes the stereoselective coupling of the sugar intermediate with a protected cytosine base.

Step 1: Silylation of N4-Acetylcytosine

-

Procedure: N4-Acetylcytosine is silylated to enhance its solubility and nucleophilicity. To a suspension of N4-acetylcytosine in anhydrous acetonitrile, N,O-bis(trimethylsilyl)acetamide (BSA) is added. The mixture is heated at reflux until a clear solution is obtained, indicating the formation of the persilylated derivative. The solvent is then removed under reduced pressure.

Step 2: Vorbrüggen Glycosylation

-

Procedure: The dried silylated N4-acetylcytosine is redissolved in anhydrous acetonitrile. The sugar intermediate, 1,2-di-O-acetyl-3-O-benzyl-4-C-methanesulfonoxymethyl-5-O-methanesulfonyl-D-erythro-pentofuranose, is added, followed by a Lewis acid catalyst such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). The reaction mixture is stirred at room temperature until the starting materials are consumed (monitored by TLC). The reaction is then quenched, and the product is purified by column chromatography[2].

Intramolecular Ring Closure to Form the 2'-O,4'-C-Methylene Bridge

This crucial step establishes the bicyclic structure of the LNA monomer.

-

Procedure: The product from the glycosylation step is treated with a base to induce intramolecular cyclization. For instance, the 4'-C-branched nucleoside derivative is treated with a suitable base (e.g., sodium hydride) in an anhydrous solvent (e.g., THF) at room temperature. The reaction proceeds via nucleophilic attack of the 2'-hydroxyl group on the 4'-C-methanesulfonoxymethyl group, displacing the mesylate and forming the 2'-O,4'-C-methylene bridge. The reaction progress is monitored by TLC, and upon completion, the product is isolated and purified by chromatography[2].

Deprotection of the Protected this compound

The final step involves the removal of all protecting groups to yield the target nucleoside analogue.

Step 1: Removal of the 5'-O-Mesyl and 3'-O-Benzyl Groups

-

Procedure: The 5'-O-mesyl group is displaced by nucleophilic substitution with sodium benzoate. Subsequent saponification of the resulting 5'-benzoate and catalytic removal of the 3'-O-benzyl group affords the partially deprotected LNA diol[2].

Step 2: Removal of the N4-Acetyl Group

-

Procedure: The N4-acetyl group on the cytosine base is removed under basic conditions. Treatment with concentrated aqueous ammonia (B1221849) or a mixture of aqueous methylamine (B109427) and ammonium (B1175870) hydroxide (B78521) effectively cleaves the acetyl group. The deprotection is typically carried out at room temperature or with gentle heating.

Step 3: Final Purification

-